molecular formula C11H19NO3 B14015125 tert-butyl (2R,5R)-2-formyl-5-methylpyrrolidine-1-carboxylate

tert-butyl (2R,5R)-2-formyl-5-methylpyrrolidine-1-carboxylate

Cat. No.: B14015125
M. Wt: 213.27 g/mol
InChI Key: WXYOENHAXJAXBI-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TERT-BUTYL (2R,5R)-2-FORMYL-5-METHYL-PYRROLIDINE-1-CARBOXYLATE is an organic compound that belongs to the class of pyrrolidines. It is characterized by the presence of a formyl group and a tert-butyl ester group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL (2R,5R)-2-FORMYL-5-METHYL-PYRROLIDINE-1-CARBOXYLATE can be achieved through various synthetic routes. One common method involves the reaction of (2R,5R)-2,5-dimethylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield .

Industrial Production Methods

In an industrial setting, the production of TERT-BUTYL (2R,5R)-2-FORMYL-5-METHYL-PYRROLIDINE-1-CARBOXYLATE may involve continuous flow processes. These processes offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL (2R,5R)-2-FORMYL-5-METHYL-PYRROLIDINE-1-CARBOXYLATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

TERT-BUTYL (2R,5R)-2-FORMYL-5-METHYL-PYRROLIDINE-1-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of TERT-BUTYL (2R,5R)-2-FORMYL-5-METHYL-PYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the tert-butyl ester group can undergo hydrolysis under acidic or basic conditions. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TERT-BUTYL (2R,5R)-2-FORMYL-5-METHYL-PYRROLIDINE-1-CARBOXYLATE is unique due to its specific stereochemistry and the presence of both formyl and tert-butyl ester groups. This combination of features makes it a valuable compound in asymmetric synthesis and other applications .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl (2R,5R)-2-formyl-5-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C11H19NO3/c1-8-5-6-9(7-13)12(8)10(14)15-11(2,3)4/h7-9H,5-6H2,1-4H3/t8-,9-/m1/s1

InChI Key

WXYOENHAXJAXBI-RKDXNWHRSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H](N1C(=O)OC(C)(C)C)C=O

Canonical SMILES

CC1CCC(N1C(=O)OC(C)(C)C)C=O

Origin of Product

United States

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